molecular formula C18H19ClN2O4S2 B2527282 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chlorothiophene-2-sulfonamide CAS No. 922024-64-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chlorothiophene-2-sulfonamide

Cat. No. B2527282
CAS RN: 922024-64-4
M. Wt: 426.93
InChI Key: DSPGQHJCPGALHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chlorothiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O4S2 and its molecular weight is 426.93. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chlorothiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chlorothiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The compound RS4690 exhibits promising anticancer activity. It selectively inhibits Dishevelled 1 (DVL1) binding, a crucial protein in the WNT/β-catenin pathway. Dysregulation of this pathway is associated with cancer development . The enantiomer (S)-RS4690 inhibits DVL1 with an EC50 of 0.49 ± 0.11 μM and effectively suppresses the growth of HCT116 cells without APC mutations .

Antibacterial Properties

Thiophene derivatives have been explored for their antimicrobial potential. While specific studies on this compound are limited, its structural features suggest possible antibacterial effects. Further investigations are warranted to evaluate its activity against bacterial strains such as B. subtilis, E. coli, P. vulgaris, and S. aureus .

Anti-Inflammatory and Analgesic Effects

Indole derivatives, including this compound, have demonstrated anti-inflammatory and analgesic properties. For instance, (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited such effects . While direct evidence for our compound is lacking, its indole moiety suggests potential in this area.

Ulcerogenic Index Assessment

The same indole derivative mentioned above was evaluated for its ulcerogenic index, a measure of gastrointestinal safety. Although data specific to our compound are not available, its structural similarity to the mentioned derivative warrants further investigation regarding its ulcerogenic effects .

Synthesis of Azepinoindole Derivatives

The compound’s core structure contains an indole ring. Indole derivatives play a crucial role in medicinal chemistry. While not directly studied, the synthesis of azepinoindole derivatives from related indoles highlights the versatility of this scaffold .

ROS (Reactive Oxygen Species) Production

Given the compound’s unique structure, it may influence ROS production. ROS plays a dual role in cellular processes, affecting cell signaling and oxidative stress. Investigating its impact on ROS levels could reveal additional biological activities .

Mechanism of Action

properties

IUPAC Name

5-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S2/c1-4-9-21-13-10-12(20-27(23,24)16-8-7-15(19)26-16)5-6-14(13)25-11-18(2,3)17(21)22/h4-8,10,20H,1,9,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPGQHJCPGALHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.